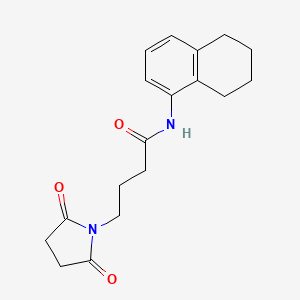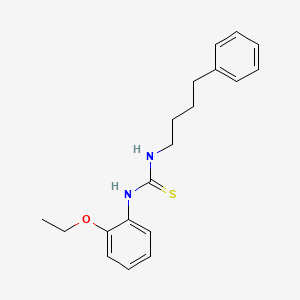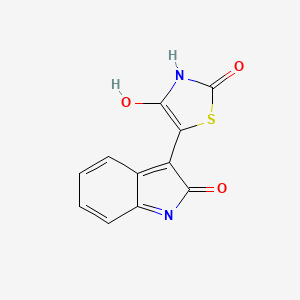![molecular formula C14H14N2O4S B4848045 {2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)
{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid
Descripción general
Descripción
{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid, also known as MPTA-OEA, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as thiazoles, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of {2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid is not fully understood, but it has been proposed that the compound exerts its effects through several pathways. In cancer research, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, this compound has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune responses. In neurodegenerative disease research, this compound has been found to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been found to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In neurodegenerative disease research, this compound has been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety measures must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of {2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other anticancer drugs. In inflammation research, further studies are needed to investigate the effects of this compound on other inflammatory pathways. In neurodegenerative disease research, further studies are needed to investigate the potential of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis method of this compound has been optimized, and its mechanism of action involves several pathways. This compound exhibits several biochemical and physiological effects, and has advantages and limitations for lab experiments. Further studies are needed to investigate the potential of this compound as a therapeutic agent in various disease states.
Aplicaciones Científicas De Investigación
{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been found to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-9-13(10-5-3-2-4-6-10)16-14(21-9)15-11(17)7-20-8-12(18)19/h2-6H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJSBVYFKVAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4847973.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4847997.png)

![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)


![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)

![2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)

![4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)